![molecular formula C10H11N3O2 B13306968 6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13306968.png)
6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a methyl group, a prop-2-yn-1-yl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid typically involves the alkylation of a pyrimidine derivative. One common method involves the reaction of 6-methyl-2-aminopyrimidine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-2-aminopyrimidine: A precursor in the synthesis of the target compound.
Propargyl bromide: Used in the alkylation step.
Pyrimidine-4-carboxylic acid: A related compound with similar structural features.
Uniqueness
6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is unique due to the presence of the prop-2-yn-1-yl group, which imparts specific reactivity and potential biological activity. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its diverse applications in research and industry .
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
6-methyl-2-[methyl(prop-2-ynyl)amino]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-4-5-13(3)10-11-7(2)6-8(12-10)9(14)15/h1,6H,5H2,2-3H3,(H,14,15) |
Clave InChI |
MSKCMJWTBWQHSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N(C)CC#C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



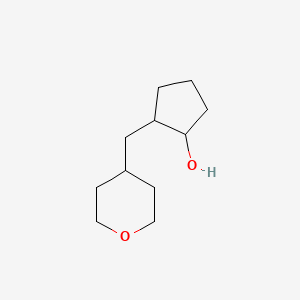
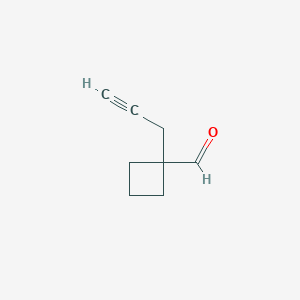
![1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13306902.png)
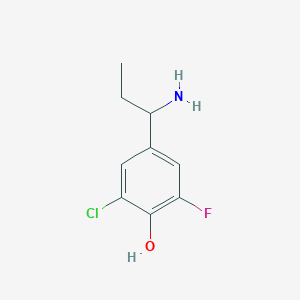
![N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13306910.png)
amine](/img/structure/B13306916.png)
![[1-Methoxy-4-(propan-2-YL)cyclohexyl]methanamine](/img/structure/B13306924.png)
![4-Butyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13306930.png)
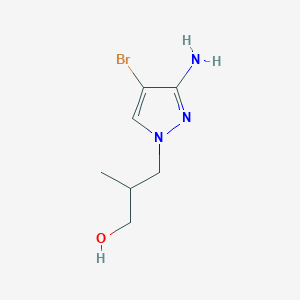
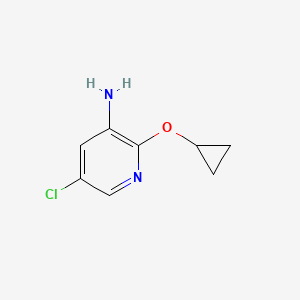

![5-Oxa-2-thiaspiro[3.4]octan-6-one](/img/structure/B13306959.png)

